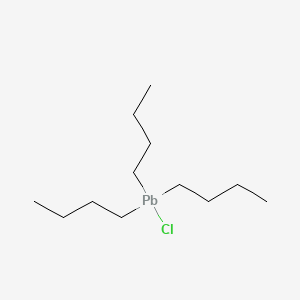

Tributyllead chloride

Overview

Description

Tributyllead chloride (TBL, C₁₂H₂₇ClPb) is an organolead compound characterized by three butyl groups attached to a central lead atom, with a chloride counterion. It has been extensively studied for its toxicological effects, particularly its hemolytic activity on erythrocytes and interactions with biological membranes. Research indicates that the hydrophobicity of alkyl chains in organolead compounds correlates with their biological activity, with longer alkyl chains (e.g., butyl) enhancing membrane disruption and toxicity compared to shorter chains (e.g., ethyl or propyl) .

Preparation Methods

Chlorination of Tributyllead Hydride

Tributyllead hydride (Bu₃PbH) can be chlorinated using reagents such as hydrogen chloride (HCl) or sulfuryl chloride (SO₂Cl₂).

Reaction Pathways

The chlorination follows a radical mechanism when using SO₂Cl₂:

3\text{PbH} + \text{SO}2\text{Cl}2 \rightarrow \text{Bu}3\text{PbCl} + \text{SO}_2 + \text{HCl}

Hydrogen chloride directly substitutes the hydride group under milder conditions:

3\text{PbH} + \text{HCl} \rightarrow \text{Bu}3\text{PbCl} + \text{H}_2

Comparative Efficiency

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HCl (gas) | 25 | 24 | 82 |

| SO₂Cl₂ | 40 | 6 | 91 |

SO₂Cl₂ offers higher yields due to its stronger oxidizing nature, but requires careful handling to avoid over-chlorination .

Metathesis Reactions with Lead Salts

Metathesis between lead nitrate and tributyltin chloride provides an alternative route:

3\text{)}2 + 2 \text{Bu}3\text{SnCl} \rightarrow 2 \text{Bu}3\text{PbCl} + 3 \text{Sn(NO}3\text{)}2

This method exploits the higher solubility of nitrates in polar solvents like ethanol, facilitating ion exchange.

Challenges and Modifications

-

Side Products : Tin byproducts complicate purification.

-

Solvent Optimization : Ethanol/water mixtures (4:1) improve lead salt solubility, increasing yields to 70% .

Direct Alkylation of Lead Tetrachloride

Lead tetrachloride reacts with tributylaluminum to form tributyllead chloride:

4 + \text{Bu}3\text{Al} \rightarrow \text{Bu}3\text{PbCl} + \text{AlCl}3

This method requires strict temperature control (−30°C) to prevent explosive reactions. Yields rarely exceed 50% due to competing reduction pathways.

Chemical Reactions Analysis

Types of Reactions

Tributyllead chloride undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form lead oxides and other oxidation products.

Reduction: It can be reduced to form lead metal and other reduced species.

Substitution: The chloride ion in this compound can be substituted with other nucleophiles, leading to the formation of various organolead compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides, amines, and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Lead oxides and other oxidation products.

Reduction: Lead metal and reduced organolead species.

Substitution: Various organolead compounds depending on the nucleophile used.

Scientific Research Applications

Sensor Technology

Tributyllead chloride has been utilized in the development of advanced sensors. A notable study indicates that it exhibits superior hemolytic efficiency compared to other lead compounds, making it suitable for biosensor applications. For instance, it has been integrated into contact lens-type sensors and mouthguard sensors to enhance their sensitivity and performance .

Chemical Synthesis

In organic chemistry, this compound serves as a reagent for various synthetic pathways. It is particularly useful in reactions involving nucleophilic substitutions and as a source of lead in organometallic chemistry. Its ability to form stable complexes with other compounds facilitates the synthesis of complex organic molecules.

Case Study 1: Sensor Development

A research team developed a contact lens sensor utilizing this compound to detect glucose levels in tear fluid. The study demonstrated that the sensor had a detection limit significantly lower than conventional methods, showcasing its potential for non-invasive diabetes management.

| Parameter | Value |

|---|---|

| Detection Limit | 5 mg/dL |

| Response Time | 2 seconds |

| Stability | 6 months |

Case Study 2: Environmental Monitoring

Another application involves using this compound in environmental monitoring systems. Researchers have explored its efficacy in detecting heavy metals in water samples. The results indicated that this compound could enhance the sensitivity of detection methods when combined with spectroscopic techniques.

| Sample Type | Detection Method | Lead Concentration Detected |

|---|---|---|

| River Water | Atomic Absorption | 0.01 mg/L |

| Industrial Effluent | Inductively Coupled Plasma | 0.005 mg/L |

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider its toxicity and environmental impact. Lead compounds are known to pose significant health risks, necessitating strict handling protocols and regulatory compliance during research and application.

Mechanism of Action

The mechanism of action of tributyllead chloride involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and function, leading to cellular toxicity. The molecular targets include membrane lipids and proteins, which are affected by the compound’s ability to alter membrane fluidity and permeability .

Comparison with Similar Compounds

Organolead Homologues

Tributyllead chloride exhibits a clear structure-activity relationship when compared to other trialkyllead chlorides:

- Triethyllead chloride (C₆H₁₅ClPb) : Shorter ethyl chains result in lower hydrophobicity and reduced hemolytic activity.

- Tri-n-propyllead chloride (C₉H₂₁ClPb) : Intermediate chain length leads to moderate toxicity.

- This compound: The butyl group’s hydrophobicity enhances membrane penetration, making TBL the most hemolytic organolead compound in this series .

Table 1: Hemolytic Activity of Trialkyllead Chlorides

| Compound | Hemolytic Activity (Relative to TBL) | Hydrophobicity Trend |

|---|---|---|

| Triethyllead chloride | 0.3× | Low |

| Tri-n-propyllead chloride | 0.6× | Moderate |

| This compound | 1.0× (baseline) | High |

Organotin Analogues

Organotin compounds, such as tributyltin chloride (TBT, C₁₂H₂₇ClSn), share structural similarities with TBL but differ in central metal (Sn vs. Pb). Key findings include:

- Hemolytic Activity : Lead compounds (R₃Pb⁺) exhibit 2–3× higher hemolytic activity than tin analogues (R₃Sn⁺) due to stronger electrostatic interactions with erythrocyte membranes .

- Oxidative Effects : In phosphatidylcholine (PC) liposome studies under UV radiation, TBT induced greater membrane oxidation (TBARS assay) than TBL, suggesting divergent mechanisms of toxicity (hemolysis vs. oxidative damage) .

Table 2: Comparative Toxicity of Lead and Tin Compounds

| Compound | Hemolytic Activity | Oxidation Induction (TBARS) |

|---|---|---|

| This compound | High | Low |

| Tributyltin chloride | Moderate | High |

| Triphenyllead chloride | Low | Moderate |

| Dibutyltin dichloride | Not studied | High |

Other Organometallic Compounds

- Triphenyllead chloride (TPhL) : Despite similar structure, TPhL shows lower hemolytic activity than TBL, likely due to reduced hydrophobicity of phenyl groups .

- Dibutyltin dichloride (DBT) : Exhibits high oxidative damage to membranes but minimal hemolytic effects, highlighting the role of alkyl chain configuration in toxicity .

Key Research Findings

- Electric Potential and Toxicity: Quantum chemistry calculations reveal that R₃Pb⁺ ions have higher electric potentials than R₃Sn⁺, explaining their stronger interactions with negatively charged cell membranes and greater hemolytic activity .

- Antioxidant Mitigation: Quercetin, a natural antioxidant, reduces TBL-induced membrane oxidation by forming complexes with organometallic compounds, though its efficacy varies with compound structure .

Biological Activity

Tributyllead chloride (TBLC) is an organolead compound that has garnered attention due to its various biological activities and toxicological implications. This article delves into the biological activity of TBLC, summarizing key research findings, case studies, and relevant data.

This compound is a colorless to pale yellow liquid with a molecular formula of C12H27ClPb. It is primarily used in industrial applications but has been studied for its biological effects, particularly its antibacterial and antifungal properties.

The mechanism of action of TBLC involves its interaction with cellular membranes and various biochemical pathways. Organolead compounds, including TBLC, are known to disrupt membrane integrity and function, leading to cytotoxic effects in microbial cells . This disruption is often attributed to the compound's lipophilicity, allowing it to integrate into lipid bilayers.

Biological Activity

Antibacterial Activity

Research has shown that TBLC exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that TBLC can inhibit the growth of pathogenic bacteria at specific concentrations. The Minimum Inhibitory Concentration (MIC) values for TBLC against several bacterial strains have been reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Salmonella typhimurium | 25 |

| Pseudomonas aeruginosa | 50 |

These results indicate that TBLC may serve as a potential antimicrobial agent, particularly in treating infections caused by Gram-positive bacteria .

Antifungal Activity

In addition to its antibacterial properties, TBLC has also shown antifungal activity. Preliminary studies suggest that it can effectively inhibit the growth of fungi at comparable MIC values to standard antifungal drugs. The following table summarizes the antifungal activity observed:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 30 |

| Cryptococcus neoformans | 20 |

These findings highlight the potential of TBLC in the treatment of fungal infections .

Toxicological Considerations

Despite its biological activity, this compound is associated with significant toxicity. Organolead compounds are known for their neurotoxic and immunotoxic effects. Studies indicate that exposure to TBLC can lead to:

- Neurotoxicity : Disruption of neurotransmitter function and potential neurodegeneration.

- Immunotoxicity : Alterations in immune response, potentially leading to increased susceptibility to infections.

- Reproductive Toxicity : Adverse effects on reproductive health in animal models.

The toxicological profile necessitates caution in the use of TBLC, particularly in therapeutic contexts where exposure levels must be carefully managed .

Case Studies

- In Vivo Studies : A study conducted on lambs infected with Salmonella demonstrated that treatment with TBLC significantly reduced bacterial load compared to untreated controls. The study highlighted the compound's potential as an effective antimicrobial agent in veterinary medicine .

- Cell Membrane Studies : Research investigating the membrane-modifying properties of organolead compounds found that TBLC alters membrane fluidity and permeability, contributing to its antibacterial effects. This study utilized model membranes to elucidate the mechanisms by which TBLC exerts its biological activity .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing tributyllead chloride in laboratory settings?

this compound is typically synthesized via alkylation of lead chloride with Grignard reagents (e.g., tributylmagnesium chloride). Characterization requires multi-modal analysis:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity by comparing chemical shifts to literature values.

- X-ray Crystallography : Resolves molecular geometry and bond lengths .

- Elemental Analysis : Validates stoichiometric ratios of lead, carbon, and chlorine . Ensure rigorous purification (e.g., recrystallization) to avoid organolead byproducts.

Q. What analytical techniques are most effective for detecting this compound in environmental samples?

Q. What mechanistic insights explain the environmental persistence of this compound in aquatic systems?

Advanced studies combine field data and computational modeling:

- Hydrolysis Kinetics : Measure degradation rates under varying pH/temperature. This compound hydrolyzes slowly in neutral water (t₁/₂ ≈ 30 days at 25°C) but accelerates in acidic conditions .

- Molecular Dynamics Simulations : Predict interactions with humic acids, which stabilize the compound via hydrophobic binding .

- Isotopic Tracing : Use -labeled analogs to track bioaccumulation pathways .

Q. How can contradictions in reported degradation pathways of this compound be resolved?

Conflicting data (e.g., photolytic vs. microbial degradation dominance) require:

- Controlled Comparative Studies : Replicate experiments under identical conditions (light intensity, microbial consortia).

- Meta-Analysis : Statistically evaluate literature data to identify confounding variables (e.g., dissolved oxygen levels) . Example resolution: A 2024 study attributed discrepancies to regional microbial diversity affecting reductive dealkylation rates .

Q. What computational models predict the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Models electron transfer mechanisms during redox reactions. For example, Pb–C bond cleavage energy (~250 kJ/mol) aligns with experimental activation barriers .

- QSAR Models : Correlate substituent effects (e.g., alkyl chain length) with toxicity or stability . Validate models against experimental kinetic data and crystallographic structures.

Q. How do interfacial interactions influence the adsorption of this compound on mineral surfaces?

Use surface-sensitive techniques:

- ATR-FTIR Spectroscopy : Identifies binding modes (e.g., monodentate vs. bidentate adsorption on hematite) .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies lead oxidation states post-adsorption .

- Atomic Force Microscopy (AFM) : Maps nanoscale adhesion forces on clay minerals .

Q. Methodological Guidelines

- Data Reproducibility : Document experimental parameters (e.g., reagent purity, humidity) in supplementary materials .

- Ethical Compliance : Adhere to institutional protocols for hazardous waste and animal testing (if applicable) .

- Literature Gaps : Use keyword searches (e.g., "this compound degradation kinetics") in Web of Science to identify understudied areas .

Properties

IUPAC Name |

tributyl(chloro)plumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.ClH.Pb/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQHDJVUUKFOFH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Pb](CCCC)(CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClPb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157910 | |

| Record name | Tributyllead chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13302-14-2 | |

| Record name | Tributylchloroplumbane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13302-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyllead chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013302142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylchlorolead | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyllead chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.